4-(Thiazol-2-ylamino)benzoic acid
Description
4-(Thiazol-2-ylamino)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a thiazole ring via an amino group. Its molecular formula is C₁₀H₈N₂O₂S, with a molecular weight of 220.25 g/mol. Synthesized via the reaction of 1,2-dichloro-1-ethoxyethane and 4-thioureidobenzoic acid in ethanol, it is purified using semi-preparative HPLC, yielding 23% with 96% purity . The compound exhibits a melting point of 136–138°C and is characterized by LCMS (ESI+) at m/z = 249.01 [M+H]⁺ .
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-10-11-5-6-15-10/h1-6H,(H,11,12)(H,13,14) |
InChI Key |
GPYBLNWAFHKECC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Drug Design and Targeting
4-(Thiazol-2-ylamino)benzoic acid serves as a scaffold in the design of drugs targeting infectious diseases and cancer. Its derivatives have been explored for their ability to inhibit specific biological pathways, particularly in cancer therapy. For instance, modifications of this compound have shown enhanced activity against various cancer cell lines by targeting integrins involved in tumor progression .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has demonstrated that derivatives of 4-(Thiazol-2-ylamino)benzoic acid possess potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE). These compounds have been synthesized and tested, showing minimum inhibitory concentrations comparable to established antibiotics like vancomycin .
Mechanistic Studies
In biochemical research, 4-(Thiazol-2-ylamino)benzoic acid is utilized to study interactions with biomolecules. Its ability to form complexes with proteins or nucleic acids aids in understanding its mechanism of action, which is crucial for optimizing its therapeutic efficacy .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental models:
- Cancer Models : In vivo studies utilizing xenograft models have shown that derivatives can selectively target tumors expressing specific integrins, improving the therapeutic index .
- Microbial Resistance : Investigations into the antimicrobial efficacy of thiazole derivatives have revealed their potential as new agents against resistant strains, emphasizing their role in combating antibiotic resistance .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and physicochemical properties of 4-(Thiazol-2-ylamino)benzoic acid with related compounds:
Key Structural Differences and Implications
Benzothiazole fusion (C₁₄H₁₀N₂O₂S) introduces extended π-conjugation, which could improve binding to aromatic-rich enzyme pockets .
Functional Group Additions :
- The hydroxyl group in C₁₄H₁₀N₂O₃S₂ may enable hydrogen bonding with biological targets, altering selectivity .
Preparation Methods
Reaction Mechanism and Key Steps
The synthesis begins with the formation of a thiourea intermediate, typically derived from 4-aminobenzoic acid and thiocyanate reagents. For example, 3-aminobenzoic acid reacts with benzoyl chloride and ammonium thiocyanate to form 3-thioureidobenzoic acid. Subsequent cyclization with α-bromo ketones, such as 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethanone, in dimethylformamide (DMF) and acetic acid yields the thiazole ring.
Critical Reaction Conditions :
A representative procedure from achieved a quantitative yield (100%) using DMF and acetic acid at 20°C for 16 hours (Table 1).
Table 1: Optimization of Hantzsch Synthesis for 4-(Thiazol-2-ylamino)benzoic Acid
Challenges in Traditional Methods
While effective, this route faces limitations:
-
Low Yields in Complex Derivatives : Substituents on the phenyl ring (e.g., nitro groups) reduce yields due to steric hindrance.
-
Byproduct Formation : Competing reactions with thiocyanate intermediates may generate undesired thiazolidinones.
Alternative Cyclization Approaches
Fe3O4@SiO2@(CH2)3–Urea–Benzoic Acid Catalyzed Synthesis
A magnetically recoverable catalyst, Fe3O4@SiO2@(CH2)3–urea–benzoic acid, enabled solvent-free thiazole formation at 80°C. This method eliminated the need for DMF, reducing environmental toxicity while maintaining yields >85%. The catalyst’s urea groups activated carbonyl intermediates, accelerating cyclization (Scheme 1).
Scheme 1: Proposed Mechanism for Fe3O4-Catalyzed Thiazole Formation
Nucleophilic Substitution for Sterically Hindered Derivatives
When Hantzsch synthesis failed for 2-aminobenzoic acid derivatives, a nucleophilic substitution approach was employed. Reaction of 2-bromo-4-(3-nitrophenyl)thiazole with 2-aminobenzoic acid in HCl yielded the target compound, albeit with a low 2% yield. This highlights the method’s utility for sterically challenging substrates despite efficiency drawbacks.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Table 2: Impact of Solvent on Yield
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| DMF/AcOH | 20°C | 16 | 100 |
| Ethanol | Reflux | 3 | 70 |
| Solvent-Free | 80°C | 6 | 92 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Thiazol-2-ylamino)benzoic acid and its derivatives?
- Methodology : The compound can be synthesized via condensation reactions between thiazole-2-amine derivatives and substituted benzoic acids. For example, refluxing 4-aminobenzoic acid with thiazole-2-carbaldehyde in ethanol with glacial acetic acid as a catalyst yields intermediates, followed by purification via solvent evaporation and filtration . Derivatives such as N-methyl or N-allyl variants require alkylation steps using reagents like methyl iodide or allyl bromide under inert conditions . Characterization typically involves IR, NMR, and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing 4-(Thiazol-2-ylamino)benzoic acid?
- Methodology :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic and thiazole rings, with absorbance peaks typically between 250–300 nm .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, N-H stretches at ~3300 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm, aromatic protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbon骨架 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers address purity challenges during synthesis?
- Methodology : Common impurities include unreacted starting materials or side products from over-alkylation. Purification strategies include:
- Recrystallization : Using ethanol/water mixtures to isolate crystalline products .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar byproducts .
- HPLC : For high-purity requirements (>98%), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement?
- Methodology : Use programs like SHELXL (for small-molecule refinement) and SIR97 (for direct methods and Fourier refinement) to resolve ambiguities. For example:
- Twinning Analysis : SHELXL’s TWIN command can model twinned crystals .
- Disorder Modeling : Partial occupancy refinement in SHELXL accounts for disordered solvent or substituents .
- Validation Tools : CheckCIF (IUCr) identifies geometric outliers and R-factor discrepancies .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Methodology :
- Derivative Synthesis : Introduce substituents at the thiazole nitrogen (e.g., methyl, allyl) or benzoic acid para-position (e.g., halogens, methoxy) to modulate electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., MTT assays for anticancer activity). Use dose-response curves to calculate IC₅₀ values .
- Computational Modeling : Dock derivatives into protein active sites (e.g., AutoDock Vina) to rationalize SAR trends .
Q. What strategies improve success in experimental phasing for X-ray crystallography?
- Methodology :
- Heavy-Atom Soaking : Use potassium tetrachloroplatinate or samarium acetate to introduce anomalous scatterers .
- SHELXC/D/E Pipeline : Automates substructure determination and phase extension, particularly for high-throughput projects .
- Density Modification : Programs like PARROT (in CCP4) improve electron density maps for low-resolution data .
Q. How can LC-MS be leveraged to study metabolic pathways involving this compound?
- Methodology :
- Quantitative Analysis : Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor [M-H]⁻ ions in negative-ion mode for benzoic acid derivatives .
- Metabolite Identification : High-resolution tandem MS (HRMS/MS) fragments precursor ions to map metabolic modifications (e.g., hydroxylation, glucuronidation) .
Methodological Considerations
- Synthesis Variability : Ethanol/acetic acid systems () may yield different kinetics compared to DMF-based reactions ( ), requiring optimization for specific derivatives.
- Crystallography Tools : While SHELX dominates small-molecule refinement ( ), WinGX ( ) and ORTEP-3 ( ) provide complementary visualization and validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
